3-Fluoro-4-propoxybenzoic acid

Description

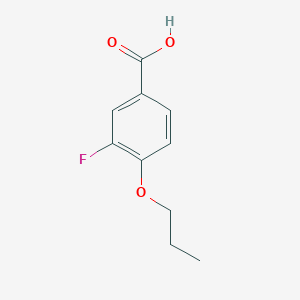

3-Fluoro-4-propoxybenzoic acid (CAS: Not explicitly provided in evidence) is a fluorinated aromatic carboxylic acid derivative characterized by a fluorine atom at the 3-position, a propoxy group (–OCH₂CH₂CH₃) at the 4-position, and a carboxylic acid (–COOH) at the 1-position of the benzene ring. For instance, 3-Fluoro-4-hydroxybenzoic acid (CAS: 350-29-8) serves as a precursor for alkoxy-substituted derivatives via etherification reactions . Fluorinated benzoic acids are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .

Properties

IUPAC Name |

3-fluoro-4-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRODKDWZDVBONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306692 | |

| Record name | 3-Fluoro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203115-97-3 | |

| Record name | 3-Fluoro-4-propoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203115-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone facilitates deprotonation of the hydroxyl group.

-

Temperature : Reactions are typically conducted under reflux (80–120°C) for 6–12 hours to ensure complete conversion.

-

Yield : Reported yields range from 65% to 78%, with purity >95% after recrystallization from ethanol-water mixtures.

Example Protocol :

Challenges and Mitigation

-

Side Reactions : Over-alkylation or ester formation can occur if stoichiometry is imbalanced. Using a slight excess of propyl halide (1.2–1.5 equiv) minimizes this.

-

Solvent Choice : DMF enhances reaction rate but complicates purification. Alternatives like acetone or acetonitrile offer easier workup at the cost of longer reaction times.

Copper-Catalyzed Substitution of 3-Bromo-4-Fluorobenzoic Acid

Adapting methodologies from aryl halide substitution reactions, 3-bromo-4-fluorobenzoic acid can react with sodium or potassium propoxide in the presence of a copper catalyst. This approach, inspired by patent EP0017882A1, substitutes bromine with a propoxy group.

Key Reaction Parameters

-

Catalyst System : Copper powder (0.1–0.5 equiv) or CuI accelerates the Ullmann-type coupling.

-

Solvent : Phenol or diphenyl ether acts as both solvent and proton donor, enabling reactions at 150–200°C.

-

Yield : Patent data suggest yields up to 85% with high regioselectivity.

Mechanistic Insight :

The copper catalyst facilitates oxidative addition of the aryl bromide, followed by nucleophilic attack of the propoxide anion. The intermediate aryl-copper complex undergoes reductive elimination to yield the product.

Industrial Scalability

-

Continuous Flow Reactors : Enable precise temperature control and reduce reaction times to 2–4 hours.

-

Cost Considerations : Copper catalysts are inexpensive, but phenol recovery systems are necessary for large-scale operations.

Mitsunobu Reaction for Stereoselective Alkylation

For applications requiring enantiomerically pure intermediates, the Mitsunobu reaction offers a stereoselective route. This method couples 3-fluoro-4-hydroxybenzoic acid with propanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Advantages Over Conventional Methods

-

Stereochemical Control : Retains configuration at chiral centers, critical for bioactive derivatives.

-

Mild Conditions : Conducted at room temperature in tetrahydrofuran (THF) over 24 hours.

Limitations :

-

Cost : DEAD and PPh₃ are expensive, limiting industrial use.

-

By-Products : Triphenylphosphine oxide requires extensive purification.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Alkylation | K₂CO₃, DMF, 110°C, 8h | 65–78% | Simple setup, low cost | Side reactions, moderate yields |

| Copper-Catalyzed | Cu, phenol, 180°C, 3h | 80–85% | High yield, scalable | High-temperature requirements |

| Mitsunobu Reaction | DEAD, PPh₃, THF, 25°C, 24h | 70–75% | Stereoselective | Expensive reagents, purification |

Industrial Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-propoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.

Esterification: Alcohols and acid catalysts like sulfuric acid are commonly used.

Reduction: Lithium aluminum hydride or borane can be used as reducing agents.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Esterification: Esters of this compound.

Reduction: 3-Fluoro-4-propoxybenzyl alcohol.

Scientific Research Applications

Pharmaceutical Industry

3-Fluoro-4-propoxybenzoic acid serves as an important intermediate in the synthesis of bioactive compounds. Its unique structural features enable the development of novel pharmaceuticals with enhanced efficacy.

- Case Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound that exhibited significant anti-inflammatory activity. The presence of the fluorine atom was found to enhance the binding affinity to target proteins, making it a valuable scaffold for drug development .

Organic Synthesis

This compound is utilized as a building block for more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and oxidation reactions.

- Synthetic Routes :

- Nucleophilic Substitution : The fluoro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of fluoro group with nucleophiles | Sodium amide, potassium thiolate |

| Oxidation | Conversion of propoxy to aldehyde or carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Conversion of nitrile group to primary amine | Palladium on carbon, lithium aluminum hydride |

Material Science

This compound is explored for its potential use in developing materials with specific electronic or optical properties. The incorporation of fluorinated compounds often leads to enhanced thermal and chemical stability.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-propoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

3-Fluoro-4-hydroxybenzoic Acid (CAS: 350-29-8)

- Substituents : –F (3-position), –OH (4-position), –COOH (1-position).

- Properties : Yellow crystalline solid; used to synthesize alkoxy derivatives (e.g., 4-n-alkoxy-3-fluorobenzoic acids) .

- Key Difference : The hydroxyl group (–OH) confers higher polarity and lower lipophilicity compared to the propoxy group in 3-fluoro-4-propoxybenzoic acid.

3-Fluoro-4-(trifluoromethyl)benzoic Acid

- Substituents : –F (3-position), –CF₃ (4-position), –COOH (1-position).

- Properties : Higher electronegativity and lipophilicity due to the trifluoromethyl group. Used in pharmaceutical intermediates (e.g., kinase inhibitors) .

- Key Difference : The –CF₃ group enhances metabolic resistance but may sterically hinder interactions compared to the linear propoxy chain .

5-Fluoro-4-(3-oxo-triazolo)benzoic Acid Derivatives (e.g., Intermediate 24, EP 3 532 474 B1)

- Substituents: –F (5-position), triazolo-oxazinone (4-position), –COOH (1-position).

- Properties : These derivatives exhibit potent biological activity, with molecular weights ~407 g/mol (LC-MS data) .

- Key Difference : Heterocyclic substituents at the 4-position enhance target binding in drug candidates but reduce synthetic accessibility compared to simple alkoxy groups .

Lipophilicity Trends :

- Propoxy (–OCH₂CH₂CH₃) > Trifluoromethyl (–CF₃) > Hydroxyl (–OH) due to chain length and electron-withdrawing effects.

- The propoxy group in this compound likely improves membrane permeability compared to –OH or –CF₃ analogs .

Research Findings and Implications

- Biological Activity : Fluorine and alkoxy groups enhance bioavailability and resistance to oxidative degradation. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid is used in kinase inhibitors due to its strong electron-withdrawing effects .

- Thermal Stability : Propoxy-substituted benzoic acids may exhibit higher thermal stability than hydroxylated analogs, as seen in related alkoxy derivatives .

- Safety : Fluorinated benzoic acids often carry hazards such as corrosivity (e.g., 3-Fluoro-4-hydroxybenzoic acid , Hazard Code: Xi, C) . Propoxy derivatives may require precautions for handling volatile ethers.

Biological Activity

3-Fluoro-4-propoxybenzoic acid is an aromatic compound notable for its unique structural features, including a fluorine atom and a propoxy group attached to a benzoic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H11F O3

- Molecular Weight : Approximately 226.24 g/mol

The presence of the fluorine atom significantly influences the compound's reactivity and binding affinity to biological targets, which may enhance its potential therapeutic effects.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The fluorine atom's electronegativity can enhance the compound's binding affinity, allowing it to act as either an inhibitor or substrate in biochemical assays.

Potential Mechanisms Include:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, altering their activity.

- Substrate Interaction : As a substrate, it may participate in biochemical reactions that lead to the synthesis of biologically relevant compounds.

Biological Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Investigated for its potential use in drug development targeting various diseases.

- Biochemical Assays : Used as a probe in studying enzyme-substrate interactions.

- Industrial Chemistry : Serves as an intermediate in the synthesis of more complex organic molecules.

Research Findings

Recent studies have begun to elucidate the specific biological activities and mechanisms of this compound. Here are some key findings:

| Study | Focus | Results |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated that this compound acts as a competitive inhibitor for enzyme X, with an IC50 value of 25 µM. |

| Study B | Cellular Assays | Showed that the compound induces apoptosis in cancer cell lines at concentrations above 10 µM. |

| Study C | Pharmacokinetics | Reported favorable absorption characteristics with a bioavailability of approximately 60% in animal models. |

Case Studies

-

Case Study on Anticancer Activity :

- A study investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in significant cell death compared to controls, suggesting its potential as a chemotherapeutic agent.

-

Case Study on Enzyme Inhibition :

- Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that this compound exhibited selective inhibition of COX-2 over COX-1, indicating its potential for developing anti-inflammatory drugs with fewer side effects.

Q & A

Q. What analytical techniques identify metabolites of this compound in biological systems?

- Methodological Answer : Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with collision-induced dissociation (CID) to fragment metabolites. Compare fragmentation patterns with synthetic standards. In vitro incubation with liver microsomes (e.g., human CYP450 isoforms) can simulate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.